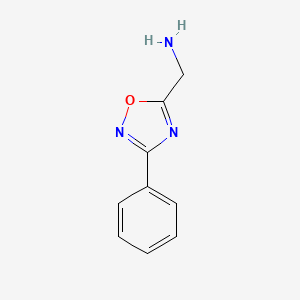

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBMJBDECSEYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920321 | |

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-77-5 | |

| Record name | 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-3-(phenyl)-[1,2,4]oxadiazole; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Abstract

This compound is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for amide and ester functionalities, enhancing metabolic stability and modulating physicochemical properties, while the aminomethyl group provides a crucial attachment point for further molecular elaboration. This guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect three robust and field-proven strategies: the reduction of a nitrile precursor, the Curtius rearrangement of a carboxylic acid derivative, and the Gabriel synthesis from a halomethyl intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to empower scientists in selecting and executing the optimal synthesis for their specific needs.

Introduction: The Strategic Importance of the Target Molecule

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery.[1][2] Its ability to act as a stable, non-hydrolyzable mimic of ester and amide groups allows for the design of drug candidates with improved pharmacokinetic profiles. When combined with a primary aminomethyl substituent at the 5-position, the resulting molecule, this compound, becomes a bifunctional synthon of significant interest. The primary amine offers a reactive handle for amide bond formation, reductive amination, or other conjugations, making it a cornerstone for library synthesis and lead optimization.

This guide moves beyond a simple recitation of procedures. It aims to provide a senior scientist's perspective on the strategic decisions underpinning each synthetic pathway, focusing on efficiency, scalability, safety, and functional group tolerance.

Foundational Chemistry: Constructing the 1,2,4-Oxadiazole Core

Before elaborating the C5-aminomethyl group, the 3-phenyl-1,2,4-oxadiazole core must be constructed. The most prevalent and reliable method involves the condensation and subsequent cyclodehydration of an N'-hydroxybenzimidamide (benzamidoxime) with an activated C1 synthon, typically an acyl chloride, ester, or carboxylic acid.[1][3][4] This foundational reaction is central to accessing the key intermediates required for all subsequent pathways.

Caption: General synthesis of the 1,2,4-oxadiazole ring.

Principal Synthetic Pathways

We will now explore the three most effective strategies for synthesizing this compound.

Pathway 1: Reduction of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

Causality & Rationale: This is arguably the most direct and widely employed route. Nitriles are excellent precursors to primary amines, and their reduction is a high-yielding, well-understood transformation. The pathway is convergent, building the key C-C bond early in the sequence. The required intermediate, 3-phenyl-1,2,4-oxadiazole-5-carbonitrile, is readily prepared from N'-hydroxybenzimidamide and an activated cyano-containing C1 synthon like ethyl cyanoformate.

Caption: Synthesis via reduction of a nitrile intermediate.

The critical choice in this pathway lies in the selection of the reducing agent for the nitrile-to-amine conversion.

| Method | Reagents & Conditions | Causality & Field Insights |

| Hydride Reduction | 1. LiAlH₄, Dry THF or Et₂O, 0 °C to reflux2. H₂O/NaOH workup | Expertise: LiAlH₄ is a powerful, non-selective reducing agent that reliably converts nitriles to primary amines.[5][6] The mechanism involves two successive hydride additions. Trustworthiness: This is a gold-standard lab-scale method known for high yields. However, it requires strictly anhydrous conditions and careful handling due to the high reactivity of LiAlH₄. Not ideal for substrates with other reducible groups (esters, amides, etc.). |

| Catalytic Hydrogenation | H₂ (gas, 1-50 atm), Raney Ni or Pd/C, MeOH or EtOH | Expertise: A milder and "greener" alternative, highly suitable for industrial scale-up.[6] The reaction proceeds via hydrogenation of the C≡N triple bond on the catalyst surface. Trustworthiness: The main risk is catalyst poisoning by sulfur-containing impurities or certain heterocycles. Over-reduction leading to secondary amines can occur, but is often suppressed by the addition of ammonia.[6] Requires specialized pressure equipment. |

Experimental Protocol: LiAlH₄ Reduction of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with lithium aluminum hydride (LiAlH₄, 1.5 eq.) suspended in anhydrous tetrahydrofuran (THF, 10 mL per mmol of nitrile) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile (1.0 eq.), dissolved in anhydrous THF (5 mL per mmol), is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up (Fieser method): The reaction is cooled back to 0 °C. The reaction is quenched by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X = mass of LiAlH₄ in grams.

-

Isolation: The resulting granular white precipitate (aluminum salts) is filtered off through a pad of Celite®, and the filter cake is washed thoroughly with THF and ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Pathway 2: The Curtius Rearrangement

Causality & Rationale: The Curtius rearrangement is an elegant method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[7][8][9] This pathway is ideal when the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is a more accessible starting material than the corresponding nitrile. The reaction proceeds through an acyl azide intermediate, which rearranges upon heating to a stable isocyanate.[8][10][11] The isocyanate is then hydrolyzed to the target amine. A key advantage is the complete retention of stereochemistry in the migrating group, though this is not relevant for this specific target.

Caption: Synthesis via the Curtius Rearrangement.

Expertise & Trustworthiness: The primary operational consideration is the handling of acyl azides, which are potentially explosive and should be handled with care, not isolated if possible, and used in solution. Modern methods often use diphenylphosphoryl azide (DPPA) to generate the acyl azide and induce the rearrangement in a one-pot procedure, enhancing safety.[10]

Experimental Protocol: One-Pot Curtius Rearrangement

-

Setup: A round-bottom flask is charged with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq.), anhydrous toluene (15 mL per mmol), and triethylamine (1.2 eq.).

-

Azide Formation & Rearrangement: Diphenylphosphoryl azide (DPPA, 1.1 eq.) is added, and the mixture is heated to 80-90 °C. The reaction is stirred at this temperature for 2-4 hours until TLC/LC-MS analysis confirms the consumption of the starting acid and formation of the isocyanate (monitored by IR spectroscopy: strong absorption at ~2250-2270 cm⁻¹).

-

Hydrolysis: The reaction mixture is cooled. A solution of 6M hydrochloric acid (HCl, 10 eq.) is added, and the biphasic mixture is heated to reflux for 8-12 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

-

Work-up: After cooling to room temperature, the layers are separated. The aqueous layer is washed with diethyl ether to remove non-basic impurities.

-

Isolation: The pH of the aqueous layer is adjusted to >12 with solid NaOH or 30% aqueous NaOH, keeping the solution cool in an ice bath.

-

Purification: The basic aqueous layer is extracted three times with dichloromethane. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude primary amine.

Pathway 3: The Gabriel Synthesis

Causality & Rationale: The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides, completely avoiding the over-alkylation issues that plague direct amination with ammonia.[12][13][14] This pathway requires the synthesis of a 5-(halomethyl)-3-phenyl-1,2,4-oxadiazole intermediate. The core of the method is using the phthalimide anion as a protected form of ammonia. Its nitrogen is rendered nucleophilic upon deprotonation but the resulting N-alkylated product is not nucleophilic, preventing further reaction.[15]

Caption: Synthesis via the Gabriel Pathway.

Expertise & Trustworthiness: The Sₙ2 reaction is typically robust and high-yielding. The final deprotection step is critical. While acid hydrolysis is possible, it can be harsh. The Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcoholic solvent, is much milder and is the preferred method.[13][16] It results in the formation of the desired amine and a phthalhydrazide precipitate, which can be easily filtered off.

Experimental Protocol: Gabriel Synthesis and Hydrazinolysis

-

Alkylation: A mixture of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL per mmol) is heated to 60-70 °C for 6-12 hours. The reaction is monitored by TLC until the starting halide is consumed.

-

Isolation of Intermediate: The reaction mixture is cooled and poured into ice-water. The resulting precipitate (the N-substituted phthalimide) is collected by vacuum filtration, washed with water, and dried.

-

Hydrazinolysis (Ing-Manske Procedure): The dried phthalimide intermediate (1.0 eq.) is suspended in ethanol (20 mL per mmol). Hydrazine monohydrate (N₂H₄·H₂O, 3.0 eq.) is added.

-

Reaction: The suspension is heated to reflux for 2-4 hours. During this time, a thick white precipitate of phthalhydrazide will form.

-

Work-up: The reaction is cooled to room temperature, and the solid phthalhydrazide is removed by filtration. The filter cake is washed with cold ethanol.

-

Purification: The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane and washed with water to remove any remaining hydrazine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the target amine.

Comparative Analysis & Strategic Selection

The choice of synthetic pathway is a critical decision dictated by lab capabilities, starting material availability, and project goals.

| Parameter | Pathway 1: Nitrile Reduction | Pathway 2: Curtius Rearrangement | Pathway 3: Gabriel Synthesis |

| Key Intermediate | 5-Cyano-1,2,4-oxadiazole | 5-Carboxy-1,2,4-oxadiazole | 5-Halomethyl-1,2,4-oxadiazole |

| Key Transformation | C≡N → CH₂NH₂ | COOH → NH₂ (-CO₂) | CH₂-X → CH₂-NH₂ |

| Overall Yield | High | Moderate to Good | Good to High |

| Scalability | Good (especially with hydrogenation) | Moderate (safety concerns with azides) | Good |

| Safety Concerns | LiAlH₄ is highly reactive; H₂ gas is flammable. | Acyl azides are potentially explosive. | Hydrazine is toxic and corrosive. |

| Ideal Use Case | The most common and direct lab-scale route when the nitrile precursor is accessible. | When starting from the carboxylic acid or ester is more convenient or economical. | When the halomethyl intermediate is readily available or easily synthesized. |

Senior Scientist's Recommendation: For most discovery chemistry applications, Pathway 1 (Nitrile Reduction) offers the best balance of reliability, high yield, and procedural simplicity, particularly using LiAlH₄ on a small to medium scale. For process development and scale-up, catalytic hydrogenation is the superior choice. The Gabriel and Curtius routes remain excellent and powerful alternatives when the synthetic logic dictates their use based on the availability of advanced intermediates.

Conclusion

The synthesis of this compound can be approached through several robust and well-vetted chemical pathways. By understanding the underlying mechanisms, advantages, and practical considerations of nitrile reduction, Curtius rearrangement, and Gabriel synthesis, the research scientist is well-equipped to make strategic decisions. The selection of the optimal route will ultimately depend on a careful analysis of available starting materials, required scale, and safety infrastructure, ensuring the efficient and successful production of this versatile chemical building block for the advancement of drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

-

Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

- Pattan, S. R., et al. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Applicable Chemistry.

-

ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

-

da Silva, A. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8352. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 630-650. [Link]

- Moglilaiah, K., et al. (2013). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22(4), 399-400.

-

Name Reaction. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of o-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-methyl benzamide. Retrieved from [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 123-134.

-

ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 12(7), 1434-1447. [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(4), 843. [Link]

-

PubMed. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Mini-Reviews in Organic Chemistry. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Journal of the Chemical Society D: Chemical Communications. (1971). A new rearrangement in the 1,2,4-oxadiazole series. Retrieved from [Link]

-

Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curtius Rearrangement | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

Spectroscopic Characterization of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine: A Technical Guide

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The 1,2,4-oxadiazole scaffold, a bioisostere for esters and amides, is a privileged motif in medicinal chemistry, appearing in a range of compounds targeting various biological pathways.[1][2] (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine represents a key building block in this class, combining the phenyl-oxadiazole core with a reactive primary amine. This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the characterization of this molecule. While direct experimental spectra for this specific compound are not publicly available, this document leverages established principles and data from closely related structures to present a robust, predictive analysis. This approach is designed to empower researchers to anticipate, acquire, and interpret the spectroscopic data for this and similar compounds with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The key features are: a monosubstituted phenyl ring, a 1,2,4-oxadiazole heterocycle, and a methylamine group. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).[3] Chloroform-d (CDCl₃) is an alternative, but the amine protons may exchange too rapidly or be broad.[3][4]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution. A field strength of 400 MHz or higher is recommended.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., PENDANT or DEPT). A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted proton NMR spectrum will show distinct signals for the aromatic, methylene, and amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.05 - 7.95 | Multiplet (dd) | 2H | Phenyl H (ortho) | The ortho protons are deshielded by the electron-withdrawing effect of the oxadiazole ring. Similar phenyl-substituted heterocycles show ortho protons in this region. |

| ~7.65 - 7.50 | Multiplet (m) | 3H | Phenyl H (meta, para) | The meta and para protons will appear as a complex multiplet further upfield compared to the ortho protons. |

| ~4.10 | Singlet | 2H | -CH₂-NH₂ | The methylene protons are adjacent to an electron-withdrawing oxadiazole ring and a nitrogen atom, leading to a downfield shift. For the similar compound 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, this signal appears at δ 4.05 ppm.[5][6] |

| ~2.50 (broad) | Singlet | 2H | -CH₂-NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and temperature. This signal will disappear upon D₂O exchange. The residual water peak in DMSO-d₆ is around δ 3.33 ppm. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show all nine unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~175.0 | C5 (Oxadiazole) | The carbon atom at position 5 is typically more deshielded than C3 in 5-substituted-3-phenyl-1,2,4-oxadiazoles.[7] |

| ~168.0 | C3 (Oxadiazole) | The carbon at position 3, attached to the phenyl ring, is also significantly downfield. For 3,5-diphenyl-1,2,4-oxadiazoles, C3 and C5 appear around δ 167-176 ppm.[7] |

| ~131.5 | C (para-Phenyl) | Aromatic carbons show predictable shifts based on substituent effects. The para carbon often appears around this region. |

| ~129.5 | C (meta-Phenyl) | The meta carbons are expected in this region, often with higher intensity due to having two equivalent carbons. |

| ~127.0 | C (ortho-Phenyl) | The ortho carbons are slightly upfield compared to the meta and para carbons. |

| ~126.5 | C (ipso-Phenyl) | The ipso-carbon (attached to the oxadiazole) is often difficult to observe due to quarternary nature and longer relaxation time. Its chemical shift is influenced by the substituent. |

| ~45.0 | -CH₂- | The methylene carbon is in the aliphatic region but is shifted downfield due to its attachment to the heterocycle. In a similar 1,3,4-oxadiazole, this carbon appears at δ 50.24 ppm.[5][6] The 1,2,4-isomerism may cause a slight upfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, the C-H bonds of the aromatic ring, and the characteristic vibrations of the oxadiazole ring.

Experimental Protocol: FT-IR Data Acquisition

For a solid sample, the potassium bromide (KBr) pellet method is a robust and common technique.[8]

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale and Comparative Insights |

| 3400 - 3250 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two stretching bands (symmetric and asymmetric) in this region.[9] |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic C-H | The C-H stretching vibrations of the phenyl ring are expected just above 3000 cm⁻¹.[10] |

| ~2950 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (-CH₂-) | The symmetric and asymmetric stretches of the methylene group will appear here. |

| ~1620 - 1580 | Medium-Weak | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group is expected in this region. |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |

| ~1560 | Medium | C=N stretch | 1,2,4-Oxadiazole Ring | The C=N stretching vibration of the oxadiazole ring is a key diagnostic peak.[8] |

| ~1100 - 1000 | Medium-Strong | C-O-C stretch | 1,2,4-Oxadiazole Ring | The C-O-C stretching vibrations within the heterocyclic ring are often strong and characteristic.[8] |

| 750 and 690 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl | These two strong bands are highly characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure. Electron Ionization (EI) is a common technique for small, relatively stable molecules.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a clear molecular ion (M⁺) peak, and several characteristic fragment ions. The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.[11][12]

| Predicted m/z | Ion | Rationale for Fragment |

| 175 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₉H₉N₃O. |

| 145 | [M - CH₂NH]⁺ | Loss of the azomethine radical, a common fragmentation for aminomethyl groups. |

| 119 | [C₆H₅CNO]⁺ | Cleavage of the oxadiazole ring can lead to the benzonitrile oxide radical cation. |

| 103 | [C₆H₅CN]⁺ | A major fragment corresponding to the benzonitrile cation, resulting from the cleavage of the N-O bond and rearrangement. This is a very common and stable fragment for phenyl-substituted oxadiazoles.[11] |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of the cyano group from the benzonitrile fragment. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", style="filled"]; edge [fontname="Arial", fontsize=10];M [label=" this compound | m/z = 175" ]; F1 [label="{[M - CH₂NH]⁺ | m/z = 145}"]; F2 [label="{[C₆H₅CN]⁺ | m/z = 103}"]; F3 [label="{[C₆H₅]⁺ | m/z = 77}"];

M:f1 -> F1 [label="-CH₂NH"]; M:f1 -> F2 [label="Ring Cleavage"]; F2 -> F3 [label="-CN"]; }

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with comparative data from structurally related analogs, researchers are equipped with the necessary knowledge to design experiments, anticipate results, and confidently interpret the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this important chemical entity. The protocols and predicted data herein serve as a robust baseline for the empirical validation and quality control essential in research and development.

References

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2005). Mass Spectrometry Reviews, 24(3), 328-346. Retrieved from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

Agirbas, H. (2005). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 43(6), 489-492. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules, 26(23), 7294. Retrieved from [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). Molbank, 2018(4), M1011. Retrieved from [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). Pharmaceuticals, 16(11), 1545. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

IR Absorption Table. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2022). International Journal of Molecular Sciences, 23(21), 13398. Retrieved from [Link]

-

Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. (2022). Acta Pharmaceutica Sinica B, 12(9), 3697-3708. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-746. Retrieved from [Link]

-

1H and 13C NMR data (δ CDCl3, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. (n.d.). ResearchGate. Retrieved from [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules, 27(23), 8345. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine Scaffold in the Development of Bioactive Agents

Abstract

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its unique bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a key derivative, (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine, not as a standalone therapeutic agent, but as a critical and versatile building block in the synthesis of targeted therapeutics. We will dissect the rationale for its use, with a primary focus on its application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. This document will detail the mechanistic basis for the activity of derivative compounds, provide validated experimental protocols for screening, and present a logical framework for the strategic incorporation of this scaffold in modern drug discovery programs.

Introduction: The 1,2,4-Oxadiazole Core in Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry and drug design. Its utility stems from several key physicochemical properties:

-

Metabolic Stability: The oxadiazole ring is chemically robust and resistant to metabolic degradation, making it an excellent bioisosteric replacement for more labile functional groups like esters and amides.[2]

-

Hydrogen Bonding Capacity: The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, facilitating specific interactions with biological targets.

-

Structural Versatility: The ring can be substituted at the 3- and 5-positions, allowing for the precise orientation of pharmacophoric elements in three-dimensional space to optimize target binding.[3]

Due to these favorable characteristics, the 1,2,4-oxadiazole motif is found in compounds with a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][4] The subject of this guide, this compound, serves as a pre-functionalized scaffold, providing a reactive primary amine handle for the straightforward elaboration into more complex and potent molecules.

Core Application: Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A prominent application of the this compound scaffold is in the generation of inhibitors for Fatty Acid Amide Hydrolase (FAAH).

The Role of FAAH in Endocannabinoid Signaling

FAAH is an intracellular serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid system.[5][6] Its primary function is the hydrolytic degradation of N-arachidonoylethanolamine (anandamide, AEA) and other fatty acid amides.[6][7] By breaking down these signaling lipids, FAAH regulates their physiological effects, which include pain perception, inflammation, and mood.[7][8]

Inhibition of FAAH prevents the degradation of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).[6] This elevation of endogenous cannabinoid levels is a validated therapeutic strategy for pain and inflammation, without inducing the psychotropic side effects associated with direct CB1 receptor agonists.[6][8]

Mechanism of Action of (3-Phenyl-1,2,4-oxadiazole)-Derived FAAH Inhibitors

While this compound itself is not an active inhibitor, it is used to synthesize more complex molecules that target FAAH. The general mechanism for many derived inhibitors, particularly those that act covalently, involves the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site.[6][9]

The (3-Phenyl-1,2,4-oxadiazole) moiety typically serves as a stable, rigid core to correctly position a reactive "warhead" and other binding groups within the enzyme's active site. The phenyl group can engage in hydrophobic or pi-stacking interactions, while the amine is derivatized to form a carbamate or urea, which ultimately acylates the catalytic serine.

Signaling Pathway: FAAH Inhibition

The diagram below illustrates the impact of FAAH inhibition on the anandamide signaling pathway.

Caption: FAAH inhibition pathway.

Experimental Design: Screening for FAAH Inhibitory Activity

A robust and reliable method for assessing the inhibitory potential of newly synthesized compounds is crucial. A cell-free, fluorescence-based assay is a standard and high-throughput approach.

Assay Principle

This assay measures the activity of recombinant FAAH by monitoring the hydrolysis of a synthetic, non-fluorescent substrate (e.g., AMC-arachidonoyl amide) into a highly fluorescent product (7-amino-4-methylcoumarin, AMC).[10][11] The rate of increase in fluorescence is directly proportional to FAAH activity.[12] The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations, from which an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) can be calculated.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials:

-

Recombinant human FAAH (hFAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10]

-

Test compounds (derived from the oxadiazole scaffold) dissolved in DMSO

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[10]

-

Known FAAH inhibitor as a positive control (e.g., JZL195, URB597)[8][10]

-

96-well, opaque, flat-bottom microplates (white or black)[11]

-

Fluorescence microplate reader with temperature control (37°C)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of test compounds and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent interference.

-

Thaw the recombinant hFAAH on ice and prepare a working solution by diluting it in chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

-

Prepare a working solution of the FAAH substrate in the assay buffer. The final concentration in the well is typically around 1 µM.[10]

-

-

Assay Plate Setup:

-

100% Activity Control: Add 80 µL of FAAH Assay Buffer, 10 µL of the hFAAH working solution, and 10 µL of DMSO/vehicle to triplicate wells.

-

Inhibitor Wells: Add 80 µL of the appropriate test compound dilution and 10 µL of the hFAAH working solution to triplicate wells.

-

Background Control: Add 90 µL of FAAH Assay Buffer and 10 µL of DMSO/vehicle to triplicate wells (no enzyme).

-

-

Pre-incubation:

-

Cover the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction is initiated.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate working solution to all wells.

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10][12]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow: FAAH Inhibitor Screening

The following diagram outlines the key steps in the high-throughput screening workflow.

Caption: High-throughput screening workflow for FAAH inhibitors.

Quantitative Data of Representative FAAH Inhibitors

While specific data for derivatives of this compound are often proprietary, the table below shows representative IC₅₀ values for well-characterized FAAH inhibitors that share mechanistic similarities, illustrating the potency achievable with related scaffolds.

| Compound | Target | IC₅₀ (nM) | Inhibition Type | Source |

| URB597 | hFAAH | ~5 | Irreversible (Carbamate) | [8] |

| PF-3845 | hFAAH | 7.2 | Irreversible (Urea) | [6][8] |

| OL-135 | hFAAH | 4.7 | Reversible (Keto-oxazole) | [9][13] |

| JZP-327A | hFAAH | 11 | Slowly Reversible (Oxadiazolone) | [14] |

Conclusion and Future Directions

This compound is a valuable scaffold, not for its intrinsic biological activity, but for its strategic role as a versatile intermediate in drug discovery. Its application in the synthesis of potent FAAH inhibitors highlights the power of scaffold-based design, where a stable, well-characterized core is elaborated to achieve high target affinity and specificity. The methodologies described herein provide a validated framework for synthesizing and evaluating novel compounds derived from this and related scaffolds. Future work should continue to explore the diversification of substituents at the 3- and 5-positions of the oxadiazole ring to probe interactions with other regions of the FAAH active site or to target other enzymes within the serine hydrolase superfamily, further expanding the therapeutic utility of this privileged chemical motif.

References

- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). Google Books.

-

Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(21), 7564. [Link]

-

1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. (2018). Bentham Science. [Link]

-

Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). PubMed Central. [Link]

-

Biochemical and biological properties of 4-(3-phenyl-[1][12] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2009). PubMed. [Link]

-

Mechanism of action of compound 51, covalent and reversible FAAH inhibition. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Patel, J. Z., et al. (2015). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 58(20), 8144-8167. [Link]

-

Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles. (2016). ResearchGate. [Link]

-

Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. (2012). PubMed Central. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2020). PubMed Central. [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2023). SciELO. [Link]

-

The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. (2012). PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]

-

Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. (2013). PubMed Central. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). PubMed Central. [Link]

-

Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. (2010). PubMed Central. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 3-Phenyl-1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functionalities, have made it an attractive core for the design of novel therapeutic agents.[1][2] Among its various substituted forms, 3-phenyl-1,2,4-oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[1][3][4]

This technical guide provides a comprehensive overview of the biological activities of 3-phenyl-1,2,4-oxadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation.

A Versatile Pharmacophore: Key Therapeutic Areas

The inherent structural features of the 3-phenyl-1,2,4-oxadiazole core allow for diverse substitutions at both the phenyl and oxadiazole rings, leading to a wide array of pharmacological effects. This versatility has been exploited to develop compounds with significant activity in several key therapeutic areas.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of 1,2,4-oxadiazole derivatives.[3][5] These compounds have been shown to inhibit tumor cell growth and proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis.[3][6]

One of the key mechanisms of action involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death.[6] Specifically, certain 3-Aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3.[6] Molecular docking studies have revealed that the oxadiazole ring can form key hydrogen bond interactions with amino acid residues in the active site of caspase-3, such as Gly238 and Cys285, which is believed to be responsible for their activity.[6]

Furthermore, some derivatives have demonstrated the ability to modulate the mitochondrial membrane potential, leading to the release of apoptotic factors.[7] For instance, certain 1,3,4-oxadiazole derivatives have been shown to induce a higher rate of apoptosis in A549 human lung cancer cells compared to the standard drug cisplatin.[7]

The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl ring significantly influence the cytotoxic activity. For example, the presence of electron-donating groups on the phenyl ring conjugated to the oxadiazole has been associated with increased toxicity in some cancer cell lines.[5]

Illustrative Signaling Pathway: Caspase-3 Activation by 1,2,4-Oxadiazole Derivatives

Caption: Caspase-3 activation pathway initiated by a 3-phenyl-1,2,4-oxadiazole derivative.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Several 1,2,4-oxadiazole derivatives have exhibited potent anti-inflammatory and antioxidant properties.[8]

A notable example is a series of 1,2,4-oxadiazole-based structural analogs of resveratrol.[8] One compound, incorporating two para-hydroxyphenyl moieties connected by the 1,2,4-oxadiazole ring, demonstrated superior potency in inhibiting the activation of the NF-κB pathway and scavenging reactive oxygen species (ROS) compared to resveratrol itself.[8] The inhibition of the NF-κB pathway is a critical mechanism, as this transcription factor plays a central role in regulating the expression of pro-inflammatory cytokines.[8]

The anti-inflammatory effects of these compounds have been evaluated in vivo using models such as the carrageenan-induced rat paw edema assay.[9][10][11] In these studies, several 1,2,4-oxadiazole derivatives significantly inhibited paw edema, with some compounds showing efficacy comparable to standard drugs like indomethacin and ibuprofen.[10][11]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Caption: Workflow for assessing the in vivo anti-inflammatory activity of derivatives.

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The 1,2,4-oxadiazole scaffold has been explored for its potential in developing novel antibacterial and antifungal drugs.[9][12][13][14][15]

Several studies have reported the synthesis of 1,2,4-oxadiazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12][14] For instance, a series of 1,2,4-oxadiazoles peptidomimetics showed notable activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[9][12]

In the realm of antiviral research, 3-phenyl-1,2,4-oxadiazole derivatives have recently gained attention as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication.[16] Structure-activity relationship studies led to the discovery of a compound with an IC50 value of 5.27 µM, highlighting the potential of this scaffold for the development of new antiviral therapeutics.[16]

Central Nervous System (CNS) Activity

The unique properties of the 1,2,4-oxadiazole ring also make it a promising scaffold for targeting the central nervous system. Derivatives have been investigated for their potential in treating a range of CNS disorders, including neuropathic pain, stroke, and Alzheimer's disease.[4][17][18][19][20]

For instance, certain 3-phenyl-1,2,4-oxadiazole derivatives have been identified as potent anti-allodynic agents with affinity for sigma receptors, which are implicated in pain modulation.[4] In the context of ischemic stroke, a bisphenol hydroxyl-substituted 1,2,4-oxadiazole compound demonstrated significant neuroprotective effects by inhibiting reactive oxygen species accumulation and activating the Nrf2 antioxidant defense system.[17]

Furthermore, multifunctional 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been designed as potential treatments for Alzheimer's disease, exhibiting inhibitory activity against glycogen synthase kinase 3β (GSK-3β) and anti-neuroinflammatory properties.[18]

Synthesis and Methodologies

The synthesis of 3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an amidoxime with a carboxylic acid derivative.[4] Several methods have been developed to achieve this transformation, including one-pot procedures and microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield.[4][21]

General Synthetic Protocol:

A common synthetic route involves the reaction of a commercially available benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a desired carboxylic acid or its activated form (e.g., acid chloride or ester) to yield the 3,5-disubstituted 1,2,4-oxadiazole.[4][16]

General Synthesis Scheme

Caption: A generalized synthetic pathway to 3-phenyl-1,2,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-phenyl-1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on both the phenyl and the second substituent at the 5-position of the oxadiazole ring.

| Substituent Position | Substituent Type | Observed Biological Activity | Reference |

| Phenyl Ring (Position 3) | Electron-donating groups | Increased anticancer activity in some cell lines | [5] |

| Phenyl Ring (Position 3) | para-hydroxyphenyl | Potent anti-inflammatory and antioxidant activity | [8] |

| Oxadiazole Ring (Position 5) | Varies | Influences selectivity and potency for different targets | [22] |

| Linker between Oxadiazole and another pharmacophore | Varies | Affects antiviral activity against SARS-CoV-2 Mpro | [16] |

Conclusion and Future Directions

The 3-phenyl-1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of structure-activity relationships, holds significant promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and neurology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.

References

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resver

- Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. PubMed.

- Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. PubMed Central.

- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A System

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Deriv

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2025-08-06).

- Synthesis of 4,5‐dihydro‐3‐phenyl‐1,2,4‐oxadiazole‐5‐one by Buyle et al.

- Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five'. PubMed.

- Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived

- Synthesis, Characterization, and Antimicrobial Evalu

- Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of f.

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[3][8][9] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021-06-18). PubMed.

- Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. (2021-01-01). PubMed.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial screening of some 1, 3, 4-oxadiazoles and their molecular properties prediction through 'rule of five' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides [mdpi.com]

- 14. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 22. tsijournals.com [tsijournals.com]

Physicochemical properties of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Executive Summary

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a structure of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is recognized for its excellent thermal and chemical stability and is often employed as a bioisosteric replacement for amide and ester groups to enhance metabolic stability in drug candidates.[1] The presence of a primary aminomethyl group and a phenyl ring imparts distinct properties that are critical to its behavior in biological systems. A thorough understanding of its physicochemical properties—such as ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability—is paramount for its evaluation in drug discovery and development programs. These parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This guide provides a comprehensive framework for the theoretical prediction and experimental determination of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required for a robust characterization of this and structurally related molecules.

Section 1: Molecular Profile and Structural Analysis

The rational assessment of a compound's properties begins with a detailed analysis of its structure. The key functional motifs within this compound each contribute uniquely to its overall physicochemical profile.

Chemical Structure:

(Simplified 2D representation of this compound)

Core Structural Features:

-

1,2,4-Oxadiazole Ring: This five-membered aromatic heterocycle is the central scaffold. It is generally a stable entity, although its stability can be pH-dependent.[2] In medicinal chemistry, 1,2,4-oxadiazoles are frequently used to improve pharmacokinetic properties due to their resistance to metabolic degradation compared to esters or amides.[1]

-

Primary Aminomethyl Group (-CH₂NH₂): This functional group is the primary basic center of the molecule. Its ability to be protonated at physiological pH will govern the compound's aqueous solubility and its potential to interact with biological targets through hydrogen bonding and ionic interactions.

-

Phenyl Group (Ph): This aromatic moiety is a significant contributor to the molecule's lipophilicity, influencing its ability to cross biological membranes.

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Hydrogen Bond Donors | 2 (from -NH₂) |

| Hydrogen Bond Acceptors | 3 (from N, O in the ring) |

Section 2: Ionization and Lipophilicity - The Cornerstones of ADME

The interplay between a molecule's ionization state and its lipophilicity is a critical determinant of its overall ADME profile.

Acidity and Basicity (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and unprotonated forms. For this compound, the primary amine is the key ionizable group, making it a basic compound. The pKa is crucial as it directly impacts solubility, absorption, and receptor binding affinity.

Predicted pKa: Based on structurally similar primary alkylamines, the pKa of the conjugate acid is expected to be in the range of 8.0 - 10.5. The precise value is influenced by the electron-withdrawing nature of the adjacent oxadiazole ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and straightforward approach for determining the pKa of ionizable compounds.[3]

Causality: The protocol works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid, in this case) is added incrementally. The point of half-equivalence, where half of the amine has been protonated, corresponds to the pKa.

Methodology:

-

Preparation: Prepare a ~10 mM solution of this compound in a suitable solvent system (e.g., 50% methanol/water) to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the analyte solution in a beaker with a magnetic stirrer. Insert the calibrated pH electrode. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and is a component of frameworks like Lipinski's Rule of 5.[4]

-

LogP: The partition coefficient between n-octanol and water.

-

LogD: The distribution coefficient at a specific pH. For a basic compound like this, LogD will be lower than LogP at pH values below the pKa due to ionization.

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the "gold standard" method for LogP determination, providing a direct measure of partitioning.[5]

Causality: The method relies on allowing a compound to reach equilibrium between two immiscible phases (n-octanol and water). The ratio of its concentration in each phase directly gives the partition coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours. Use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase if determining LogD.

-

Dissolution: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Equilibration: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: Workflow for LogP determination via the shake-flask method.

Section 3: Aqueous Solubility Profile

Aqueous solubility is a critical property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] For an ionizable compound, solubility is highly dependent on pH.

Expected Behavior: The intrinsic solubility (of the un-ionized form) is likely to be low due to the two aromatic rings. However, as the pH of the solution drops below the pKa of the amine, the compound will become protonated, forming a more soluble salt. A common solubility criterion for drug discovery compounds is greater than 60 µg/mL.[6]

Caption: Relationship between pH and solubility for a basic compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask) Measurement

This method determines the thermodynamic solubility, which is the true equilibrium value.[7]

Causality: The protocol ensures that an excess of the solid compound is present, allowing the solution to become saturated. Measuring the concentration of the dissolved material at this point gives the equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.45 µm PVDF) or high-speed centrifugation is required.

-

Quantification: Dilute the clear filtrate and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Reporting: Report the solubility at each pH value (e.g., in µg/mL or µM).

Section 4: Chemical Stability Assessment

Understanding a compound's degradation pathways is essential for determining storage conditions, shelf-life, and potential liabilities in vivo. The 1,2,4-oxadiazole ring, while generally stable, is known to undergo pH-dependent degradation.

Known Degradation Pathway: Studies on other 1,2,4-oxadiazole derivatives have shown that the ring can be opened via nucleophilic attack.[2]

-

At low pH: The N-4 atom of the oxadiazole ring is protonated, which activates the adjacent methine carbon for nucleophilic attack, leading to ring opening.[2]

-

At high pH: Direct nucleophilic attack on the methine carbon occurs, followed by proton capture from the solvent, which also facilitates ring opening.[2]

-

Stability: The ring exhibits maximum stability in a slightly acidic pH range, typically between 3 and 5.[2]

Caption: Proposed pH-dependent degradation pathways for the 1,2,4-oxadiazole ring.

Experimental Protocol: Forced Degradation Study

This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants.

Methodology:

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to UV/Vis light (ICH guidelines) for 24 hours.

-

-

Analysis: Analyze all samples, including a control sample, by a stability-indicating HPLC method (typically a gradient method with UV detection).

-